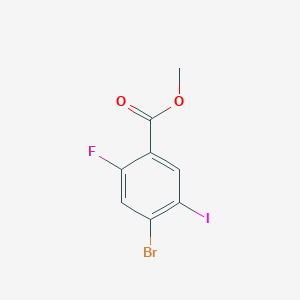

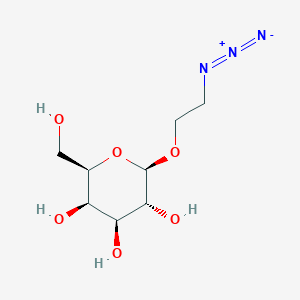

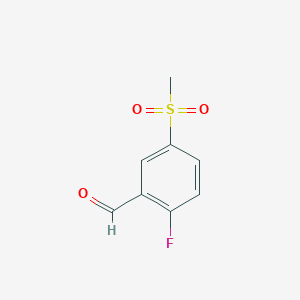

![molecular formula C13H8BrFN2 B3040124 3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶 CAS No. 158958-74-8](/img/structure/B3040124.png)

3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶

描述

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .科学研究应用

生物活性化合物合成

3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶及其衍生物作为多种生物活性化合物合成中的中间体起着至关重要的作用。这些物质通过涉及硝化、氯化、N-烷基化、还原和缩合的多步骤合成,其结构通过核磁共振和质谱证实。这一复杂的合成过程突出了该化合物在新药和生物活性分子开发中的重要性 (Wang et al., 2016)。

荧光和生物标记应用

咪唑并[1,2-a]吡啶,包括3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶等衍生物,是重要的有机荧光团。由于其荧光性质,它们已被研究用作生物标记和光化学传感器。特定取代基的存在可以显着影响其发光性质,使其在各种科学和诊断应用中很有用 (Velázquez-Olvera et al., 2012)。

药物化学

在药物化学中,咪唑并[1,2-a]吡啶骨架,包括3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶,被认为是特权支架。它们表现出广泛的生物活性,功能化衍生物在各种治疗应用中显示出潜力。这突出了该化合物在新医疗方法开发和药物发现中的重要性 (Sharma & Prasher, 2022)。

缓蚀

咪唑并[1,2-a]吡啶的衍生物,例如3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶,已被探索用作碳钢等金属的缓蚀剂。涉及电位极化测量和量子力学方法的研究表明,它们具有在包括盐溶液在内的各种环境中保护金属表面的潜力 (Kubba & Al-Joborry, 2020)。

抗病毒和抗结核活性

3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶的一些衍生物显示出抗病毒和抗结核活性。例如,具有特定取代基的化合物已证明对丙型肝炎等病毒具有选择性活性,并可能有效治疗结核病 (Puerstinger et al., 2007); (Abhale et al., 2016)。

阿尔茨海默病的成像应用

咪唑并[1,2-a]吡啶的氟代衍生物,与3-溴-2-(4-氟苯基)咪唑并[1,2-a]吡啶相关,已被合成并评估了其在阿尔茨海默病中对β-淀粉样蛋白斑块成像的潜力。这项研究强调了该化合物在神经退行性疾病的诊断成像中的潜在应用 (Zeng et al., 2006)。

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents .

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of antituberculosis agents , suggesting that they may affect the biochemical pathways related to tuberculosis

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that imidazo[1,2-a]pyridines may have favorable pharmacokinetic properties, but the specific ADME properties of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine would need further investigation.

Result of Action

It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb . This suggests that these compounds may have a significant impact on the bacterial load in tuberculosis infections.

生化分析

Biochemical Properties

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation . Additionally, 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can bind to receptor proteins, modulating their function and impacting cellular responses.

Cellular Effects

The effects of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine on cells are profound. It influences cell signaling pathways, particularly those involved in proliferation and apoptosis. By modulating kinase activity, this compound can either promote or inhibit cell division, depending on the context. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the production of proteins essential for cell function . Cellular metabolism is also impacted, as the compound can alter the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the binding of transcription factors . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish as the compound degrades . In vitro studies have demonstrated that the compound maintains its activity for several days, while in vivo studies suggest that its effects can last for weeks, depending on the dosage and administration method.

Dosage Effects in Animal Models

The effects of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and influence cellular processes without causing significant toxicity. At higher doses, toxic effects can be observed, including damage to liver and kidney tissues . Threshold effects are also noted, where a minimum concentration is required to achieve a noticeable biochemical impact. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect the levels of various metabolites within the cell, influencing metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Once inside the cell, the compound can localize to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be phosphorylated or acetylated, which can influence its localization to the nucleus or other organelles . This localization is essential for the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

属性

IUPAC Name |

3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-13-12(9-4-6-10(15)7-5-9)16-11-3-1-2-8-17(11)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVBYFAXGPAXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

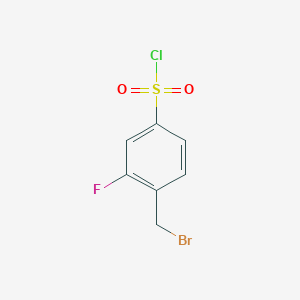

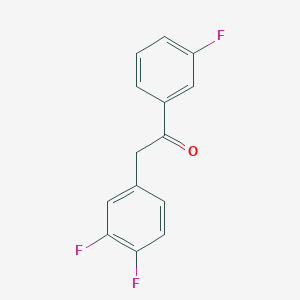

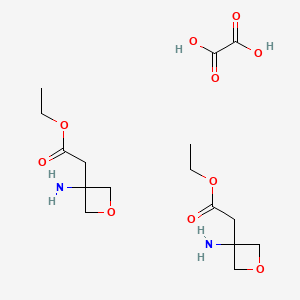

![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)

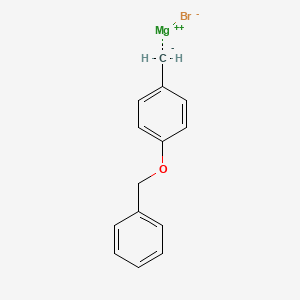

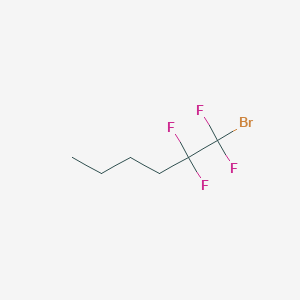

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/structure/B3040058.png)

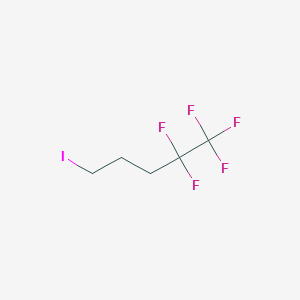

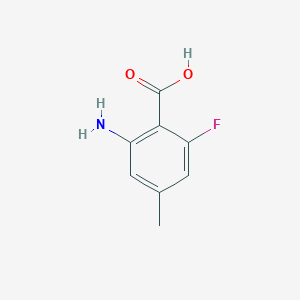

![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)

![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)